Home > Products > Building Blocks P1788 > 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
1-Methyl-1h-pyrazolo[3,4-d]pyrimidine - 6288-86-4

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-436346
CAS Number: 6288-86-4
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: This compound serves as a versatile intermediate in synthesizing diverse disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, potentially holding valuable pharmacological properties []. Its structure features a chlorine atom at the 4-position and a chloromethyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine scaffold.

    Relevance: This compound is a key derivative of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine, modified with chlorine and chloromethyl substituents. These modifications are strategically placed to allow further derivatization and exploration of potential pharmacological applications [].

6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

    Compound Description: This compound is a crucial precursor in the two-step synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [].

    Relevance: This compound highlights a synthetic pathway to modify the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core. The presence of a chloromethyl group and a carbonyl group in this intermediate showcases a strategy for introducing functionalities at specific positions [].

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: This compound, structurally similar to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, participates in nucleophilic aroylation reactions with aromatic aldehydes in the presence of 1,3-dimethylbenzimidazolium iodide as a catalyst, leading to aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones [].

    Relevance: Replacing the methyl group in 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine with a phenyl group in this compound reveals the impact of substituent modifications on reactivity and potential applications []. The shared 4-chloro substituent further emphasizes the importance of this position for derivatization.

Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)

    Compound Description: This class of compounds results from the reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes under catalytic conditions [].

    Relevance: These ketones, derived from a phenyl-substituted analogue of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine, illustrate the feasibility of functionalizing the pyrazolo[3,4-d]pyrimidine core at the 4-position. This modification significantly alters the compound's structure and potentially its biological properties [].

Aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (III)

    Compound Description: This group of compounds is generated similarly to (II) but uses 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as the starting material, showcasing the versatility of this reaction in modifying pyrazolo[3,4-d]pyrimidine derivatives [].

    Relevance: This class directly results from functionalizing the target compound, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine, at the 4-position with an aryl ketone moiety. This structural change highlights a method for introducing diversity and potentially modulating biological activity [].

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

    Compound Description: This thione derivative of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine acts as a nucleophile, reacting with alkyl halides and substituted acetamides to produce thioethers [].

    Relevance: Replacing the 4-position nitrogen in 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine with sulfur significantly alters the compound's reactivity, enabling the formation of thioethers. This modification demonstrates the impact of heteroatom substitution on the pyrazolo[3,4-d]pyrimidine core's chemical behavior [].

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    Compound Description: This 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative results from the selective nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine []. This compound is significant as 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological activities.

    Relevance: This compound is another example of the functionalization of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine. The presence of both a chloromethyl group at the 6-position and a methylamino group at the 4-position showcases the possibility of introducing diverse substituents into the pyrazolo[3,4-d]pyrimidine core [].

Classification and Sources

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. The compound is cataloged under the Chemical Abstracts Service (CAS) registry number 6288-86-4 and has been identified in various chemical databases, including PubChem and BenchChem. Its synthesis and applications have been documented in several scientific studies focusing on its potential therapeutic effects.

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methods. One notable approach involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in the presence of a base such as sodium ethoxide. This method typically requires refluxing the reaction mixture in solvents like dioxane at controlled temperatures (15–18 °C) for optimal yields.

Key Synthesis Steps

  1. Starting Materials: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate or similar derivatives.
  2. Reagents: Chloroacetonitrile, sodium ethoxide.
  3. Conditions: Reflux in dioxane for around 10 hours.
  4. Yield: High yields (up to 83%) have been reported for this synthesis method.

The structures of synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, ensuring the accuracy of the molecular structure.

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine features:

  • Fused Rings: A pyrazole ring fused to a pyrimidine ring.
  • Substituents: A methyl group at position 1 of the pyrazole ring.
  • Planarity: The compound exhibits a nearly planar structure due to the conjugated system formed by the fused rings.

Structural Data

  • InChI Key: MCLXGVNIBMHMNS-UHFFFAOYSA-N
  • Canonical SMILES: CN1C2=NC=NC=C2C=N1

Crystallographic studies have indicated that the molecular arrangement may include hydrogen bonding interactions that stabilize its structure in solid form.

Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine are not extensively documented, its derivatives have been synthesized through various reactions typical for pyrazolo[3,4-d]pyrimidines. These reactions often involve:

  • Alkylation: Using alkyl halides to modify substituents on the pyrazole ring.
  • Acylation: Introducing acyl groups to enhance biological activity.

These reactions typically require careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around its interaction with CDK2. This compound binds to the ATP binding site of CDK2, inhibiting its activity and thereby affecting cell cycle progression.

Key Mechanistic Insights

  • Binding Affinity: The compound exhibits significant binding affinity to CDK2, facilitated by essential hydrogen bonds with amino acid residues such as Leu83.
  • Biological Impact: Inhibition of CDK2 leads to reduced cell proliferation in various cancer cell lines.

This mechanism underscores its potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

The physical properties of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine include:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Reported melting points vary but are generally around 286–287 °C depending on purity and specific derivatives.

Chemical Properties

  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling in laboratory settings and potential formulation into pharmaceutical products.

Applications

The applications of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine extend beyond basic research into practical therapeutic uses:

  • Cancer Therapy: As an inhibitor of CDK2, it is being explored for its potential to treat various cancers by disrupting cell cycle progression.
  • Drug Development: Ongoing research aims to develop more potent derivatives with improved pharmacokinetic profiles and reduced side effects.
Introduction

Historical Context of Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

The therapeutic journey of pyrazolo[3,4-d]pyrimidines began with Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), an xanthine oxidase inhibitor approved in 1966 for gout management. This landmark discovery validated the scaffold's capacity to mimic hypoxanthine and established its fundamental pharmacophoric potential [9]. The 1990s witnessed transformative innovation when researchers at Parke-Davis synthesized PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine), the first potent inhibitors targeting Src family kinases (IC₅₀ = 5-130 nM) [9] [2]. These compounds demonstrated unprecedented kinase selectivity by exploiting hydrophobic back pockets through their aryl and tert-butyl substituents, setting a precedent for structure-based optimization. Subsequent decades saw systematic exploration of substitutions at C3, C4, and N1 positions:

Table 1: Key Milestones in Pyrazolo[3,4-d]pyrimidine Drug Development

YearCompound/ClassTherapeutic TargetSignificance
1966AllopurinolXanthine oxidaseFirst clinical purine mimic; gout management
1996PP1/PP2Src family kinasesEstablished kinase inhibition scaffold
2017Bisarylurea derivativesBRAFV600EPan-RAF inhibition; overcame resistance mutations [3]
2022Hydrazone derivatives (12b)EGFRWT/T790MDual wild-type/mutant EGFR inhibition; apoptosis induction [1] [10]
2024P1/P2 derivativesDNA topoisomeraseHigh selectivity indices against carcinoma cell lines [9]

Contemporary research exploits the scaffold's synthetic versatility, enabling rapid analog generation through nucleophilic substitution at C4, reductive amination, or palladium-catalyzed cross-coupling [5] [9]. Computational analyses, including Hirshfeld surface mapping and DFT studies, now guide rational modifications by quantifying intermolecular forces governing protein-ligand binding [9].

Role of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine in Targeted Cancer Therapies

The 1-methyl derivative serves as a central pharmacophore in oncology drug design, primarily through inhibition of tyrosine kinases driving tumor proliferation. Its efficacy spans multiple cancer types:

  • EGFR-Driven Carcinomas: Compound 12b (1-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrazone derivative) achieves picomolar inhibition (IC₅₀ = 0.016 µM) against wild-type EGFR and maintains nanomolar potency (IC₅₀ = 0.236 µM) against the T790M resistance mutant—a 14.8-fold improvement over earlier generation inhibitors [1] [10]. In A549 lung adenocarcinoma cells, 12b induced 8.8-fold upregulation of the BAX/Bcl-2 ratio, triggering mitochondrial apoptosis while concurrently arresting the cell cycle at S and G2/M phases through CDK1 suppression [10].

  • BRAF-Mutant Melanomas: Incorporating the 1-methylpyrazolo[3,4-d]pyrimidine core into bisarylurea architectures yielded pan-RAF inhibitor 1v, which exhibits balanced inhibition of BRAFV600E (IC₅₀ = 23.6 nM), wild-type BRAF (IC₅₀ = 51.5 nM), and C-RAF (IC₅₀ = 8.5 nM) [3]. Unlike selective BRAF inhibitors that paradoxically activate MAPK signaling, 1v suppresses MEK phosphorylation in A375 melanoma cells by stabilizing the DFG-out kinase conformation, preventing dimerization-dependent resistance mechanisms [3].

  • Multi-Kinase Applications: Recent derivatives demonstrate polypharmacological potential. Compound 7d inhibits both EGFR (IC₅₀ = 0.18 µM) and ErbB2 (IC₅₀ = 0.25 µM), inducing 11-fold caspase-3 activation in breast cancer models [4]. Meanwhile, alkylated analogs P1 and P2 exhibit nanomolar growth suppression against HCT116 colorectal (IC₅₀ = 22.7 µM) and MCF-7 breast carcinomas (IC₅₀ = 40.75 µM) via DNA topoisomerase inhibition, with minimal cytotoxicity toward normal WI38 fibroblasts (selectivity index >5) [9].

Table 2: Anticancer Activities of Key 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

CompoundPrimary Target(s)Cancer Cell LineIC₅₀/ActivityMechanistic Insights
12bEGFRWT/T790MA549 (lung)8.21 µM (cell); 0.016 µM (kinase)↑ Bax/Bcl-2 ratio; S/G2-M arrest [1] [10]
1vBRAFV600E, C-RAFA375 (melanoma)23.6–51.5 nM (kinase)Suppressed pMEK; G0/G1 arrest [3]
7dEGFR, ErbB2OVCAR-4 (ovarian)1.74 µM (cell)11-fold ↑ caspase-3; G2/M arrest [4]
P2DNA topoisomeraseHCT116 (colorectal)22.7 µM (cell)DNA intercalation; low WI38 toxicity [9]

Rationale for Structural Optimization in Drug Design

Strategic modifications of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine core address three key binding regions to enhance potency, selectivity, and drug-like properties:

Hydrophobic Region I Modifications

The C3 position tolerates diverse hydrophobic groups that occupy allosteric pockets adjacent to the ATP-binding site. In BRAF inhibitors, attaching para-substituted aryl groups significantly enhanced potency:

  • The 4-chloro-3-trifluoromethylphenyl moiety in compound 1v improved hydrophobic contact with the DFG-out pocket, yielding 23.6 nM inhibition against BRAFV600E [3]
  • Ortho-substitutions (e.g., 2-fluoro) maintained activity, but bulky groups (2-nitro, 2-chloro) diminished binding due to steric clashes with Phe583 [3]
  • Meta-substitutions exhibited electronic tolerance, with both electron-donating (methyl, ethyl) and withdrawing groups (chloro, bromo) retaining potency, indicating hydrophobic rather than polar interactions dominate [3]

These observations confirm Hydrophobic Region I serves as a plasticity-responsive zone where steric complementarity outweighs electronic effects for inhibitor binding.

Linker Optimization

The C4 amino group functions as a critical linker attachment point. Its modification balances conformational flexibility with hydrogen-bonding capacity:

  • Rigid linkers: Hydrazone bridges in compound 12b enabled optimal vectoring to EGFR's hydrophobic region II, achieving 0.016 µM potency while forming key hydrogen bonds with Met793 [1]
  • Flexible spacers: Piperazine-linked derivatives improved solubility and provided torsional freedom to access buried residues in ErbB2's catalytic cleft (e.g., compound 7d's ErbB2 IC₅₀ = 0.25 µM) [4]
  • Urea connectors: Bisarylurea extensions (as in Sorafenib analogs) formed dual hydrogen bonds with Asp594 and Glu501 in BRAF, crucial for stabilizing the inactive DFG-out conformation [3]

Molecular dynamics simulations confirm optimal linkers maintain rotational entropy below 35 kcal/mol·Å² to prevent entropic penalties upon binding [7].

Ribose Binding Pocket Extensions

The N1-methyl group's small size permits vector-specific elongation into the ribose pocket—an underexploited region in kinase inhibition:

  • Propargyl substitutions (e.g., P3) introduced hydrogen-bond acceptor capability without steric congestion, moderately enhancing topoisomerase inhibition [9]
  • Phenacyl extensions (P4) engaged in π-cation interactions with Lys721 in EGFR, though with tradeoffs in cellular permeability [9]
  • Computational studies suggest morpholine or N-methylpiperazine groups could improve water solubility while maintaining ribose pocket occupancy—a strategy under active investigation [4] [7]

Table 3: Structural Optimization Strategies and Outcomes

Modification ZoneExemplar GroupsTarget KinaseBinding Consequences
C3 (Hydrophobic I)4-Cl-3-CF3-phenylBRAFV600EEnhanced DFG-out pocket occupancy [3]
C4 LinkerHydrazoneEGFRT790MHydrogen bonding with Met793 [1]
C4 LinkerPiperazineErbB2Solubility enhancement; flexible docking [4]
N1 Ribose PocketPropargylDNA topoisomeraseModerate activity gain; metabolic stability [9]

The integrated optimization of these regions—hydrophobic bulk, linker geometry, and ribose pocket extensions—enables fine-tuning of kinase selectivity profiles while countering mutation-based resistance. Current efforts focus on covalent inhibitors targeting C797S in EGFR via acrylamide attachments at the C3 position, demonstrating this scaffold's continued versatility in addressing evolving clinical challenges [10].

Properties

CAS Number

6288-86-4

Product Name

1-Methyl-1h-pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3

InChI Key

MCLXGVNIBMHMNS-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC=C2C=N1

Canonical SMILES

CN1C2=NC=NC=C2C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.